molecular formula C11H16BrNO3S B3004604 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide CAS No. 1396880-05-9

5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide

Cat. No. B3004604
CAS RN: 1396880-05-9
M. Wt: 322.22
InChI Key: MVAOEDLLOCDTEA-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various brominated furan carboxamide derivatives, which are structurally related to the compound . These derivatives are of interest due to their biological and pharmacological activities, including anti-bacterial properties against drug-resistant bacteria and potential as intermediates for further chemical synthesis .

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves the reaction of furan-2-carbonyl chloride with different amines in the presence of triethylamine to yield high yields of the desired products . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized with an excellent yield of 94% . The bromination of furan derivatives is a common step in the synthesis of such compounds, as seen in the selective bromination of alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated furan derivatives is characterized by the orientation of the furan and any attached aromatic rings, as well as the hybridization effects at the furan atoms . For instance, the furan and benzene rings in 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide are inclined with each other, and the exocyclic bond angles at the furan atoms differ significantly, which is common for furan compounds .

Chemical Reactions Analysis

Brominated furan derivatives can undergo various reactions with nucleophilic agents. For example, alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates react with secondary amines to form tertiary amines and with sodium butylthiolate to form the corresponding sulfide . Similarly, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, including phenolates, thiols, and amines, to form various substituted products while retaining the furylthiadiazole fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated furan derivatives can be inferred from their crystal structures and spectroscopic data. For instance, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provides insights into the compound's density and molecular geometry . Spectroscopic characterization, such as FT-IR, NMR, and elemental analysis, is used to identify and confirm the structures of these compounds, as seen in the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide .

Mechanism of Action

properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-11(15,5-6-17-2)7-13-10(14)8-3-4-9(12)16-8/h3-4,15H,5-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOEDLLOCDTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC=C(O1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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